molecular formula C21H30N2O3 B4957505 N-cycloheptyl-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide

N-cycloheptyl-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide

Katalognummer B4957505
Molekulargewicht: 358.5 g/mol
InChI-Schlüssel: ACDMWYSBZREHIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cycloheptyl-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide, also known as CRF1 antagonist, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound acts as an antagonist of the corticotropin-releasing factor 1 (CRF1) receptor, which is involved in the regulation of stress and anxiety-related behaviors.

Wissenschaftliche Forschungsanwendungen

N-cycloheptyl-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to reduce the symptoms of post-traumatic stress disorder (PTSD) and alcohol withdrawal syndrome in animal models.

Wirkmechanismus

N-cycloheptyl-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide acts as an antagonist of the N-cycloheptyl-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide receptor. The N-cycloheptyl-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide receptor is involved in the regulation of stress and anxiety-related behaviors. By blocking the N-cycloheptyl-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide receptor, N-cycloheptyl-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide reduces the release of stress hormones such as cortisol and reduces anxiety-related behaviors.
Biochemical and Physiological Effects:
N-cycloheptyl-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide has been shown to have several biochemical and physiological effects. It reduces the release of stress hormones such as cortisol and reduces anxiety-related behaviors. It also increases the levels of dopamine and serotonin in the brain, which are neurotransmitters that are involved in the regulation of mood and behavior.

Vorteile Und Einschränkungen Für Laborexperimente

N-cycloheptyl-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide has several advantages for lab experiments. It is a highly selective antagonist of the N-cycloheptyl-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide receptor, which reduces the risk of off-target effects. It also has good oral bioavailability, which makes it suitable for use in animal models. However, N-cycloheptyl-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide has some limitations for lab experiments. It has a relatively short half-life, which requires frequent dosing in animal models. It also has poor solubility in water, which can make it difficult to administer.

Zukünftige Richtungen

There are several future directions for the research on N-cycloheptyl-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide. One direction is to investigate its potential therapeutic applications in humans. It has shown promising results in animal models for the treatment of anxiety disorders, PTSD, and alcohol withdrawal syndrome. Another direction is to investigate its potential applications in the treatment of other psychiatric disorders such as depression and schizophrenia. Finally, future research could focus on developing more potent and selective N-cycloheptyl-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide antagonists that have longer half-lives and better solubility in water.

Synthesemethoden

The synthesis of N-cycloheptyl-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide involves several steps. The first step is the reaction of 3-methoxybenzylamine with cycloheptanone in the presence of sodium hydride to form N-cycloheptyl-3-methoxybenzylamine. This intermediate is then reacted with phosgene to form the corresponding isocyanate. The isocyanate is then reacted with piperidine-3-carboxylic acid to form the final product, N-cycloheptyl-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide.

Eigenschaften

IUPAC Name

N-cycloheptyl-1-[(3-methoxyphenyl)methyl]-6-oxopiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O3/c1-26-19-10-6-7-16(13-19)14-23-15-17(11-12-20(23)24)21(25)22-18-8-4-2-3-5-9-18/h6-7,10,13,17-18H,2-5,8-9,11-12,14-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDMWYSBZREHIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CC(CCC2=O)C(=O)NC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cycloheptyl-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.